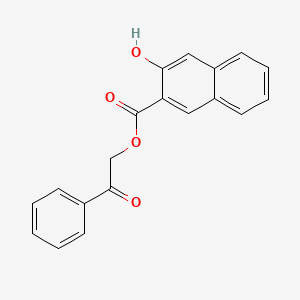

2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C19H14O4 and a molecular weight of 306.31 g/mol . This compound is known for its unique structure, which includes a naphthalene ring and a phenyl group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate typically involves the esterification of 3-hydroxy-2-naphthoic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidiabetic Properties

Research indicates that derivatives of 3-hydroxy-2-naphthoic acid, which includes compounds similar to 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate, exhibit antidiabetic properties. Specifically, studies have shown that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting their potential as therapeutic agents for diabetes management .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Antioxidant Activity

Another significant application lies in its antioxidant properties. Research has shown that this compound can scavenge free radicals, which may help prevent oxidative stress-related diseases .

Chemical Synthesis

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals and agrochemicals. For instance, it has been used to synthesize novel derivatives with enhanced biological activity .

Material Science

Polymer Chemistry

In material science, this compound is utilized in the formulation of polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it valuable in developing high-performance materials .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-1-naphthaldehyde: Similar structure but lacks the phenyl group.

3-Hydroxy-2-naphthoic acid: Precursor in the synthesis of 2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate.

2-Phenylethanol: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combined naphthalene and phenyl structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

2-Oxo-2-phenylethyl 3-hydroxy-2-naphthoate (C19H14O4), also known as phenacyl 3-hydroxynaphthalene-2-carboxylate, is an organic compound with significant potential in biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H14O4

- Molecular Weight : 306.31 g/mol

- IUPAC Name : phenacyl 3-hydroxynaphthalene-2-carboxylate

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that this compound demonstrates notable antimicrobial effects against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria (Gram-positive) | Inhibition of growth at low concentrations |

| Bacteria (Gram-negative) | Moderate activity observed |

| Fungi | Effective against common strains |

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies suggest it may induce apoptosis in cancer cells through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, promoting apoptosis.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Key pathways affected include:

- Cell Cycle Regulation : Disruption of cyclin-dependent kinases.

- Apoptotic Pathways : Activation of caspases leading to programmed cell death.

Case Studies

-

Anticancer Study in Cell Lines

- A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.

-

Antimicrobial Efficacy

- In a comparative study against standard antibiotics, this compound showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antimicrobial agent.

Eigenschaften

IUPAC Name |

phenacyl 3-hydroxynaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c20-17-11-15-9-5-4-8-14(15)10-16(17)19(22)23-12-18(21)13-6-2-1-3-7-13/h1-11,20H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXRDUPWVUFPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3C=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.